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Compound of Interest

5,7-Dichlorothiazolo[4,5-
Compound Name:
dJpyrimidine

Cat. No.: B6590583

An In-Depth Technical Guide to 5,7-Dichlorothiazolo[4,5-d]pyrimidine: A Keystone
Intermediate in Medicinal Chemistry

Introduction

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in the
field of medicinal chemistry and drug discovery. Its structural resemblance to purine bases
makes it a valuable scaffold for the synthesis of novel therapeutic agents. The thiazolo[4,5-
d]pyrimidine core is a recurring motif in compounds exhibiting a wide range of biological
activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
The presence of two reactive chlorine atoms at the 5 and 7 positions allows for facile
nucleophilic substitution, making it a versatile building block for creating diverse chemical
libraries for high-throughput screening.[4] This guide provides a comprehensive overview of the
chemical properties, synthesis, reactivity, and applications of 5,7-Dichlorothiazolo[4,5-
d]pyrimidine, aimed at researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a crystalline solid at room temperature. Its core
structure consists of a pyrimidine ring fused to a thiazole ring. The key physicochemical
properties are summarized in the table below. It is important to distinguish between the two
common isomers: thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine, as their properties
can differ. This guide focuses on the [4,5-d] isomer.
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Property Value Source(s)
CAS Number 1137278-39-7 [5][6]
Molecular Formula CsHCIz2NsS [5]
Molecular Weight 206.04 g/mol [5]
Appearance Crystalline solid

Melting Point 220-225 °C

Solubilit Limited solubility in common
olubility .
organic solvents

N 2-8 °C, stored under inert gas,
Storage Conditions ' [4]
protected from light

Note: Some literature and commercial sources may refer to the isomer 5,7-
Dichlorothiazolo[5,4-d]pyrimidine (CAS: 13479-88-4), which has a reported melting point of
148.5-149.5 °C and a boiling point of 281.2 °C at 760 mmHg.[7][8] Researchers should verify
the specific isomer being used.

Synthesis and Purification

The synthesis of the 5,7-Dichlorothiazolo[4,5-d]pyrimidine core generally involves the
construction of the fused ring system followed by chlorination. While a specific, detailed
synthesis for the parent compound is not readily available in the provided search results, a
general and representative synthetic protocol can be inferred from the synthesis of its
derivatives.[2][9][10] A common strategy involves the chlorination of the corresponding
dihydroxy precursor, thiazolo[4,5-d]pyrimidine-5,7-diol.

General Synthetic Protocol: Chlorination of Thiazolo[4,5-
d]pyrimidine-5,7-diol

This protocol describes a typical chlorination reaction to produce dichlorinated
thiazolopyrimidines from their dihydroxy analogs.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and
a nitrogen inlet, the starting material, thiazolo[4,5-d]pyrimidine-5,7-diol, is suspended in an
excess of phosphorus oxychloride (POCI3).

Addition of Catalyst (Optional): A catalytic amount of a tertiary amine, such as N,N-
dimethylaniline, can be added to facilitate the reaction.

Heating: The reaction mixture is heated to reflux and maintained at this temperature for
several hours (typically 2-6 hours), with reaction progress monitored by Thin Layer
Chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled to room temperature. The excess
POCIs is carefully removed under reduced pressure.

Quenching: The residue is then cautiously poured onto crushed ice with vigorous stirring.

Extraction: The resulting agueous mixture is neutralized with a suitable base (e.g., sodium
bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl
acetate.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,
and the solvent is evaporated. The crude product is then purified by column chromatography
on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to
yield pure 5,7-Dichlorothiazolo[4,5-d]pyrimidine.

Thiazolo[4,5-d]pyrimidine-5,7-diol Add ¢
> Remove excess POCI3 P Extract with Purify 5,7-Dichlorothiazolo
) [ (vacuum) OLEFED LY |ce-watea @rgamc solvenD (Chromatography/Recrystalhzanon; [4,5-d]pyrimidine
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Caption: General workflow for the synthesis of 5,7-Dichlorothiazolo[4,5-d]pyrimidine.

Chemical Reactivity and Derivatization

The primary sites of reactivity on the 5,7-Dichlorothiazolo[4,5-d]pyrimidine scaffold are the
two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).[4] This
reactivity allows for the introduction of a wide variety of functional groups at these positions,
making it a valuable intermediate for building molecular diversity.

The chlorine at the 7-position is generally more reactive than the one at the 5-position, allowing
for selective substitution under controlled reaction conditions. Common nucleophiles used in
these reactions include:

* Amines: Reaction with primary or secondary amines introduces amino substituents, which
are often key for biological activity.

» Alcohols/Phenols: Alkoxy or aryloxy groups can be introduced through reaction with the
corresponding alkoxides or phenoxides.

e Thiols: Thioether linkages are formed by reacting with thiols.

These substitution reactions are typically carried out in a suitable solvent, often in the presence
of a base to neutralize the HCI byproduct.

R1R2NH 5,7-Dichlorothiazolo
(Base) [4,5-d]pyrimidine

G—Chloro—?—amino derivative G—Chloro—?—thioether derivative] G—Chloro—?—alkoxy derivativa

Click to download full resolution via product page

Caption: Reactivity of 5,7-Dichlorothiazolo[4,5-d]pyrimidine in SNAr reactions.
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Applications in Drug Discovery and Materials
Science

The thiazolo[4,5-d]pyrimidine scaffold is considered a "privileged structure” in medicinal
chemistry due to its ability to interact with a variety of biological targets.

o Anticancer Agents: Numerous derivatives of thiazolo[4,5-d]pyrimidines have been

synthesized and evaluated for their antiproliferative activity against a range of human cancer

cell lines.[2][3][11] Some compounds have shown potent inhibition of specific cancer cell
lines, making this scaffold a promising template for the design of new anticancer drugs.[11]

e Kinase Inhibitors: The structural similarity of the thiazolo[4,5-d]pyrimidine core to adenine
allows it to function as a hinge-binding motif in many protein kinases. This has led to its use
in the development of various kinase inhibitors.[7]

» Antimicrobial and Antiviral Agents: The scaffold has been utilized in the synthesis of
compounds with antimicrobial and antiviral properties.[1][3][4]

» Adenosine Receptor Antagonists: Derivatives of the isomeric thiazolo[5,4-d]pyrimidine have
been developed as potent antagonists for the A1 and A2A adenosine receptors, with
potential applications in treating depression and other neurological disorders.[9]

o Immunomodulators: Related fused pyrimidine systems have shown immunoregulatory
profiles, suggesting potential use in autoimmune disorders.[12]

o Materials Science: In addition to its pharmaceutical applications, 5,7-Dichlorothiazolo[4,5-
d]pyrimidine derivatives have been explored in materials science for creating self-
assembled monolayers for surface modification. The thiazolopyrimidine core can promote
adsorption onto metal surfaces, while the substituents can be tailored to impart specific
chemical properties.

Safety and Handling

5,7-Dichlorothiazolo[4,5-d]pyrimidine should be handled with appropriate safety precautions

in a laboratory setting. It is potentially harmful and may cause skin irritation or burns. It is
recommended to use personal protective equipment, including gloves, safety glasses, and a
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lab coat. The compound should be handled in a well-ventilated area or a fume hood. It is light-
sensitive and should be stored in a cool, dry place in a tightly sealed, light-resistant container.

Conclusion

5,7-Dichlorothiazolo[4,5-d]pyrimidine is a highly versatile and valuable building block for the
synthesis of a wide array of biologically active compounds. Its straightforward derivatization
through nucleophilic aromatic substitution provides a powerful tool for medicinal chemists to
generate novel molecular entities for drug discovery programs targeting cancer, infectious
diseases, and inflammatory conditions. The continued exploration of this privileged scaffold is
expected to yield new therapeutic agents with improved efficacy and novel mechanisms of
action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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